Otenaproxesul

Gastrointestinal safety NSAID ulceration Phase 2B clinical trial

Otenaproxesul (CAS 1000700-29-7; also designated ATB-346) is a synthetic small-molecule hydrogen sulfide (H₂S)-releasing derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. The compound consists of the (S)-naproxen pharmacophore covalently ester-linked to a 4-hydroxythiobenzamide H₂S-donor moiety.

Molecular Formula C21H19NO3S
Molecular Weight 365.4 g/mol
CAS No. 1000700-29-7
Cat. No. B605662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtenaproxesul
CAS1000700-29-7
SynonymsATB-346, (S)-
Molecular FormulaC21H19NO3S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N
InChIInChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26)/t13-/m0/s1
InChIKeyYCNMAPLPQYQJFC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Otenaproxesul (ATB-346) for Procurement: H₂S-Releasing Naproxen Derivative with Phase 2B GI Safety Data


Otenaproxesul (CAS 1000700-29-7; also designated ATB-346) is a synthetic small-molecule hydrogen sulfide (H₂S)-releasing derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen [1]. The compound consists of the (S)-naproxen pharmacophore covalently ester-linked to a 4-hydroxythiobenzamide H₂S-donor moiety [2]. This molecular design retains full cyclooxygenase-1 and -2 (COX-1/COX-2) inhibitory activity while the H₂S released upon metabolic cleavage confers cytoprotective, vasodilatory, and pro-resolution effects on the gastrointestinal (GI) mucosa [1][3]. Otenaproxesul has completed Phase 2B clinical trials demonstrating GI safety superiority over naproxen and is under investigation for acute pain indications with a novel rapid-release formulation [3][4].

Why Otenaproxesul Cannot Be Replaced by Generic Naproxen or Other NSAIDs for GI-Sensitive Applications


The H₂S-releasing functionality of otenaproxesul is not a pharmacokinetic modifier of naproxen delivery but rather a pharmacodynamic differentiator: the H₂S liberated from the 4-hydroxythiobenzamide moiety actively counteracts the mucosal damage that COX inhibition alone would otherwise produce [1]. Standard naproxen, celecoxib, and ketoprofen all suppress prostaglandin synthesis but lack this intrinsic cytoprotective mechanism, resulting in significantly higher rates of gastroduodenal ulceration, impaired ulcer healing, and elevation of blood pressure in hypertensive states [1][2]. Consequently, a direct substitution of otenaproxesul with equi-effective doses of naproxen or any conventional NSAID would eliminate the GI safety advantage and the distinctive 24-hour COX-inhibition duration from once-daily dosing, as quantitatively established in the evidence below [2][3].

Otenaproxesul vs. Naproxen and Celecoxib: Quantitative Head-to-Head Evidence for Procurement Decisions


Phase 2B Double-Blind RCT: Gastroduodenal Ulcer Incidence—Otenaproxesul 2.5–3% vs. Naproxen 42.1%

In a 2-week, double-blind, randomized controlled trial of 244 healthy volunteers, otenaproxesul (ATB-346) 250 mg once daily produced a gastroduodenal ulcer incidence (≥3 mm diameter) of only 2.5–3%, compared to 42.1% for naproxen 550 mg twice daily (p<0.0001) [1][2]. Both regimens produced equivalent and substantial (>94%) suppression of COX activity as measured by whole-blood thromboxane B₂ synthesis [1]. For larger, clinically significant ulcers (≥5 mm diameter), the incidence was 0% for otenaproxesul versus 24% for naproxen (30 subjects, average 2.5 ulcers/subject) [2]. Total gastroduodenal ulcer count was 4 in the otenaproxesul group versus 203 in the naproxen group [2].

Gastrointestinal safety NSAID ulceration Phase 2B clinical trial Endoscopic endpoint

Once-Daily COX Inhibition Equivalent to Twice-Daily Naproxen with Extended 24-Hour Duration

In the Phase 2B trial, otenaproxesul 250 mg administered once daily achieved >94% suppression of COX activity (measured by whole-blood TXB₂ synthesis), equivalent to naproxen 550 mg administered twice daily (total daily dose 1100 mg) [1]. In Phase 1 human studies, substantial COX inhibition was observed at otenaproxesul doses as low as 75 mg and was maintained for a full 24 hours after a single dose [2]. The once-daily regimen of otenaproxesul delivers equivalent COX suppression to approximately 4.4-fold higher total daily milligram exposure of naproxen, while the 24-hour pharmacodynamic duration eliminates the need for twice-daily dosing [1][3].

COX inhibition Pharmacodynamics Dosing frequency Thromboxane B₂

Gastric Ulcer Healing: Otenaproxesul Accelerates (61%) While Naproxen (32%) and Celecoxib (27%) Impair Healing

In a mouse acetic acid-induced gastric ulcer model, otenaproxesul (ATB-346) at 60 µmol·kg⁻¹ twice daily significantly enhanced ulcer healing to 61% over 4 days of treatment, compared to 46% healing in vehicle-treated controls [1]. In contrast, both naproxen (60 µmol·kg⁻¹) and the selective COX-2 inhibitor celecoxib (30 µmol·kg⁻¹) significantly impaired ulcer healing, achieving only 32% and 27% healing, respectively [1]. This represents a near-doubling of healing rate versus naproxen and a >2-fold improvement versus celecoxib. Notably, celecoxib-induced gastric damage was significantly exacerbated when co-administered with low-dose aspirin or omeprazole, whereas otenaproxesul maintained GI safety even under these compromised conditions [2].

Ulcer healing Gastric mucosa COX-2 selectivity Preclinical model

Blood Pressure Neutrality in Hypertension: Otenaproxesul +4 mmHg vs. Naproxen +12 mmHg vs. Vehicle +3 mmHg

In L-NAME-induced hypertensive rats (mean arterial pressure 153 ± 5 mmHg at baseline), intraperitoneal administration of naproxen at 90 µmol·kg⁻¹ produced an increase in systemic arterial blood pressure of approximately 12 mmHg above basal levels within 60 minutes of dosing [1]. In equimolar comparison, otenaproxesul (ATB-346) at the same 90 µmol·kg⁻¹ dose elicited a blood pressure increase of only ~4 mmHg, which did not differ significantly from the ~3 mmHg increase observed with vehicle alone [1]. This demonstrates that the H₂S-releasing moiety functionally counteracts the NSAID-class hypertensive effect, an advantage not shared by naproxen, diclofenac, or celecoxib [1][2].

Blood pressure Hypertension Cardiovascular safety NSAID class effect

Human Pharmacodynamic Potency: Approximately 6-Fold Greater Anti-Inflammatory Potency Than Naproxen

Data from human Phase 1 studies and a controlled human dermal inflammation model indicate that otenaproxesul is approximately 6-fold more potent than naproxen on a milligram-equivalent basis [1][2]. In the Glanville et al. (2021) human UV-killed E. coli dermal inflammation study, otenaproxesul 250 mg once daily was non-inferior to naproxen 500 mg twice daily (1000 mg total) for COX inhibition, pain, and tenderness endpoints, representing a 4-fold lower daily dose while additionally demonstrating significant inhibition of neutrophil infiltration that was not reported for the naproxen arm [2]. A single 250 mg dose of otenaproxesul maintained COX suppression over a full 24-hour period, whereas naproxen required twice-daily dosing to sustain comparable inhibition [1][3].

Human pharmacology Potency ratio COX inhibition duration Anti-inflammatory

COX-2-Driven Leukocyte Infiltration and PGE₂ Suppression Superior to Naproxen in the Airpouch Model

In the mouse zymosan airpouch model—which separately quantifies systemic COX-1 activity (whole-blood TXB₂) and local COX-2 activity (exudate PGE₂)—otenaproxesul (ATB-346) at 30 µmol·kg⁻¹ oral dose produced significantly greater inhibition of exudate PGE₂ levels than equimolar naproxen, indicating superior suppression of COX-2 activity at the site of inflammation [1]. Leukocyte infiltration into the airpouch was inhibited more effectively by otenaproxesul than by naproxen [1]. Both drugs achieved near-complete (>95%) suppression of whole-blood TXB₂ (COX-1), but naproxen treatment resulted in haemorrhagic gastric erosions, whereas otenaproxesul produced no detectable gastric damage despite equivalent COX-1 inhibition [1]. At 30 µmol·kg⁻¹, exudate leukocyte and PGE₂ levels were 'significantly reduced' by both drugs, with 'significantly greater inhibition' of PGE₂ observed with otenaproxesul than with naproxen [1].

COX-2 activity Leukocyte infiltration PGE₂ Airpouch inflammation model

Otenaproxesul Application Scenarios: Where the Quantitative Evidence Drives Selection Over Naproxen and Other NSAIDs


Acute Postoperative Pain Management Requiring GI Safety and Non-Opioid Analgesia

For acute postoperative pain protocols (abdominoplasty, bunionectomy) where NSAID-induced GI bleeding risk must be minimized, otenaproxesul's Phase 2B demonstrated 2.5–3% ulcer incidence versus 42.1% for naproxen at equivalent COX inhibition [1] directly supports its selection. The rapid-release formulation with linear, dose-proportional pharmacokinetics confirmed in the 2023 Phase 1b PK/PD study (single 600 mg loading dose; 200→25 mg or 400→50 mg tapering regimens over 5 days) demonstrated safety and tolerability across all treatment arms with no SAEs [2]. This evidence positions otenaproxesul as a non-opioid alternative for the ~80% of surgical patients who receive NSAIDs perioperatively and for whom GI ulceration risk is a documented concern.

Chronic Osteoarthritis Therapy in Patients with Cardiovascular Comorbidities or Hypertension

The 2010 Wallace et al. demonstration that otenaproxesul (+4 mmHg) does not significantly elevate blood pressure relative to vehicle (+3 mmHg), while equimolar naproxen produces a +12 mmHg pressor response in hypertensive rats [1], makes this compound specifically relevant for osteoarthritis programs enrolling the substantial subset of patients with concurrent hypertension. In the Phase 2 osteoarthritis trial, otenaproxesul at a dose containing one-sixth the typical daily naproxen dose was 'equal to or better than naproxen or celecoxib in comparable studies' for pain reduction [2]. The absence of both GI and blood pressure liabilities eliminates the need for gastroprotective co-therapy and simplifies clinical management—a procurement-relevant advantage for chronic-use formulations.

Preclinical and Translational Inflammation Research Requiring COX Inhibition Without Confounding GI Toxicity

In rodent models of inflammatory disease—adjuvant arthritis, periodontitis, colitis, spinal cord injury, traumatic brain injury—otenaproxesul consistently demonstrates anti-inflammatory efficacy equivalent or superior to naproxen while producing no detectable GI damage [1][2]. At oral doses up to 120 µmol·kg⁻¹, otenaproxesul suppressed gastric PGE₂ synthesis by 87–99% (identical to naproxen) yet produced zero gastric erosions, confirmed by blinded histological evaluation [1]. This property makes otenaproxesul the preferred COX-inhibitory tool compound for chronic inflammation studies where NSAID-induced GI pathology would otherwise confound endpoint interpretation, reduce animal welfare compliance, or necessitate early study termination.

Formulation Development Leveraging Reduced Dose Requirement and Extended Pharmacodynamic Half-Life

The 4- to 6-fold greater milligram potency of otenaproxesul relative to naproxen [1], combined with 24-hour pharmacodynamic duration from a single dose [2], enables formulation strategies that are impractical with conventional NSAIDs: smaller tablet sizes, once-daily extended-release matrices, fixed-dose combinations with lower excipient burden, and potentially transdermal or buccal delivery systems. The 2023 confirmation of linear, dose-proportional pharmacokinetics for the new rapid-release formulation, with 'substantially lower doses needed to achieve target plasma levels compared to the original formulation' [3], provides a validated manufacturing and bioequivalence pathway. For industrial procurement, the reduced active pharmaceutical ingredient (API) mass per dose directly impacts cost of goods, supply chain logistics, and environmental footprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Otenaproxesul

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.